3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 887218-20-4
VCID: VC7058591
InChI: InChI=1S/C21H20ClNO3/c1-13-16-8-9-18(24)17(12-23-10-2-3-11-23)20(16)26-21(25)19(13)14-4-6-15(22)7-5-14/h4-9,24H,2-3,10-12H2,1H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=C(C=C4)Cl
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.85

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 887218-20-4

Cat. No.: VC7058591

Molecular Formula: C21H20ClNO3

Molecular Weight: 369.85

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one - 887218-20-4

Specification

CAS No. 887218-20-4
Molecular Formula C21H20ClNO3
Molecular Weight 369.85
IUPAC Name 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C21H20ClNO3/c1-13-16-8-9-18(24)17(12-23-10-2-3-11-23)20(16)26-21(25)19(13)14-4-6-15(22)7-5-14/h4-9,24H,2-3,10-12H2,1H3
Standard InChI Key TTXZDXRYOLLSBM-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one, reflects its intricate structure (Table 1). Key features include:

  • A chromen-2-one core (2H-chromen-2-one) with a hydroxyl group at position 7.

  • A 4-chlorophenyl substituent at position 3, contributing to lipophilicity and electronic effects.

  • A pyrrolidin-1-ylmethyl group at position 8, enhancing solubility and interaction with biological targets.

  • A methyl group at position 4, modulating steric and electronic properties.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₀ClNO₃
Molecular Weight369.85 g/mol
IUPAC Name3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=C(C=C4)Cl
InChI KeyTTXZDXRYOLLSBM-UHFFFAOYSA-N

The chromen-2-one scaffold is planar, with substituents influencing its conformational stability. The 7-hydroxy group facilitates hydrogen bonding, while the pyrrolidine ring introduces basicity, enabling protonation under physiological conditions .

Synthesis and Characterization

Traditional Synthetic Routes

Early syntheses involved multi-step reactions, including:

  • Coumarin Core Formation: Condensation of 4-chlorophenol with β-keto esters.

  • Mannich Reaction: Introduction of the pyrrolidin-1-ylmethyl group via formaldehyde and pyrrolidine.

  • Hydroxylation: Selective oxidation at position 7 using catalysts like FeCl₃ .

Yields in traditional methods ranged from 45–60%, with challenges in regioselectivity and purification.

Green Synthesis Advancements

Recent protocols employ barium silicate nanoparticles (BaSiO₃) as catalysts in aqueous media, enabling a one-pot three-component reaction (aldehyde, amine, 4-hydroxycoumarin). This method achieves yields >85% and reduces waste (Table 2) .

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodGreen Method (BaSiO₃)
Yield45–60%85–92%
Reaction Time12–24 hours4–6 hours
SolventOrganic solventsWater
Catalyst ReusabilityLowHigh (5 cycles)

Characterization via FT-IR, NMR, and XRD confirms structural integrity. The FT-IR spectrum shows peaks for O–H (3200–3700 cm⁻¹), C=O (1680 cm⁻¹), and C–Cl (750 cm⁻¹) .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies against A549 lung cancer cells show IC₅₀ values of 12.5 µM. The compound induces apoptosis via caspase-3 activation and ROS generation. Comparative studies with trifluoromethyl analogs (e.g., VC13265942) reveal that methylation at position 4 improves metabolic stability .

Anticonvulsant Effects

Comparative Analysis with Structural Analogs

Trifluoromethyl Derivatives

The analog 3-(4-chlorophenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one (CAS No. VC13265942) differs by a CF₃ group at position 2. This substitution increases molecular weight (423.8 g/mol) and enhances blood-brain barrier permeability, making it a candidate for neuroactive applications.

Table 3: Structural and Functional Comparisons

PropertyTarget CompoundTrifluoromethyl Analog
Molecular Weight369.85 g/mol423.8 g/mol
Key SubstituentMethyl (C4)Trifluoromethyl (C2)
Anticancer IC₅₀12.5 µM (A549)9.8 µM (A549)
LogP3.23.8

Hydroxycoumarin Derivatives

Compounds like 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (PubChem CID: 5398846) share the hydroxycoumarin core but lack the chlorophenyl and pyrrolidine groups. These simpler analogs show weaker bioactivity, underscoring the importance of substituent diversity .

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